molecular formula C8H10ClN3 B14127896 N'-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide CAS No. 138240-35-4

N'-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B14127896
CAS No.: 138240-35-4
M. Wt: 183.64 g/mol
InChI Key: RRSZGVMHWHVEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloropyridine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate these targets, leading to various biological outcomes. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloropyridin-2-yl)pivalamide
  • N-(3-Chloropyridin-2-yl)-N-((3R)-piperidin-3-yl)-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, such as the presence of a dimethylmethanimidamide group and a chlorine atom on the pyridine ring

Properties

CAS No.

138240-35-4

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

N'-(4-chloropyridin-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C8H10ClN3/c1-12(2)6-11-8-5-7(9)3-4-10-8/h3-6H,1-2H3

InChI Key

RRSZGVMHWHVEBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=CC(=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.